molecular formula C13H10ClN5 B2888357 7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 303145-72-4

7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2888357
CAS No.: 303145-72-4
M. Wt: 271.70 g/mol
InChI Key: QWAYUNOMFDDJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(Z)-2-(4-Chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a triazolopyrimidine derivative characterized by a (Z)-configured ethenyl linker bridging the 4-chlorophenyl group and the heterocyclic core. The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in binding biological targets, such as kinases and microbial enzymes. The (Z)-stereochemistry of the ethenyl group introduces geometric constraints that may influence molecular interactions, while the 4-chlorophenyl substituent enhances lipophilicity and modulates electronic properties.

Properties

CAS No.

303145-72-4

Molecular Formula

C13H10ClN5

Molecular Weight

271.70 g/mol

IUPAC Name

7-[2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C13H10ClN5/c14-10-4-1-9(2-5-10)3-6-11-7-8-16-13-17-12(15)18-19(11)13/h1-8H,(H2,15,18)

InChI Key

QWAYUNOMFDDJDC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=CC2=CC=NC3=NC(=NN23)N)Cl

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NC3=NC(=NN23)N)Cl

solubility

not available

Origin of Product

United States

Biological Activity

7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, and discusses relevant research findings and case studies.

Chemical Structure

The compound belongs to the class of triazolo-pyrimidines, characterized by the presence of a triazole ring fused to a pyrimidine structure. Its molecular formula is C12H10ClN5, and it features a chlorophenyl substituent that enhances its biological properties.

Anticancer Activity

Recent studies have demonstrated that compounds within the [1,2,4]triazolo[1,5-a]pyrimidine class exhibit potent antiproliferative effects against various cancer cell lines. The following table summarizes the antiproliferative activities of selected derivatives:

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
H12MGC-8039.47Inhibition of ERK signaling pathway
H12HCT-1169.58Induction of apoptosis and cell cycle arrest
H12MCF-713.1Suppression of colony formation
Compound 2HCT-1160.53Tubulin polymerization inhibitor
Compound 4MGC-8032.1LSD1/KDM1A inhibition

The mechanism by which 7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine exerts its biological effects primarily involves the inhibition of key signaling pathways associated with cancer cell growth and survival. Notably:

  • ERK Signaling Pathway : The compound has been shown to inhibit the phosphorylation levels of ERK1/2 and associated proteins like c-Raf and AKT, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Cell Cycle Regulation : It induces G2/M phase arrest in cancer cells, disrupting normal cell cycle progression and promoting apoptosis through the regulation of cyclins and cyclin-dependent kinases (CDKs) .

Case Studies

One study evaluated the compound's efficacy against three human cancer cell lines: MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The results indicated that compound H12 was notably more effective than the standard chemotherapy drug 5-Fluorouracil (5-Fu) in inhibiting cell growth across all tested lines .

Another investigation focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the chlorophenyl group significantly impacted antiproliferative activity. For instance, compounds with electron-withdrawing groups exhibited enhanced potency against various cancer types .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Stereochemical Effects : The (Z)-configuration in the target compound likely imposes spatial constraints distinct from the (E)-isomers, which could affect molecular recognition in biological systems .

Stereoisomeric Comparisons

However, data for the fluorophenyl analog (CAS 338793-23-0) highlight stereochemical implications:

  • Synthesis Challenges : (E)-isomers are often thermodynamically favored due to reduced steric hindrance, but (Z)-isomers may require specialized conditions (e.g., light or catalyst-mediated isomerization) .
  • Biological Relevance : Stereochemistry can dramatically influence potency. For example, (E)-configured triazolopyrimidines showed enhanced antimalarial activity in related compounds .

Substituent Position and Chain Modifications

Variations in substituent placement and chain length significantly alter physicochemical and biological profiles:

Compound Name Structural Variation Melting Point/Yield Notable Data Evidence ID
N-(4-Chlorophenethyl)-5-(pyridin-2-yl)-triazolo[1,5-a]pyrimidin-7-amine (60) Phenethyl linker instead of ethenyl 194–195°C (crystalline) Anti-tubercular activity tested; rigid phenethyl chain may limit flexibility
2-(2-Aminoethyl)-N-(4-chlorophenyl)-5-methyl-triazolo[1,5-a]pyrimidin-7-amine Aminoethyl side chain 40% yield Improved solubility due to polar amino group
N-(4-Chlorobenzyl)-7-(3,4,5-trimethoxyphenyl)-triazolo[1,5-a]pyrimidin-2-amine (3q) Benzyl linker with trimethoxyphenyl White solid Tubulin polymerization inhibition reported in analogs

Key Observations :

  • Polar Modifications: Aminoethyl or methoxy substituents enhance solubility but may reduce membrane permeability .

Preparation Methods

Diaminopyrimidone Cyclization

The condensation of ethyl 3-oxobutanoate with aminoguanidine hydrochloride yields diaminopyrimidone intermediates (e.g., 7 in). This intermediate undergoes cyclization upon treatment with acyl chlorides or electrophilic reagents, forming the triazolopyrimidine ring. For example, reaction with acetyl chloride generates 7-hydroxy-triazolopyrimidines (9 ), which are pivotal for downstream modifications.

Reaction Conditions :

  • Solvent: DMF or THF
  • Temperature: 80–100°C
  • Catalysts: None required; cyclization proceeds via thermal activation.

5-Aminotriazole Route

Alternative approaches employ 5-amino-1,2,4-triazoles (8 ) condensed with β-keto esters (e.g., ethyl acetoacetate). This method, though limited by triazole availability, ensures regioselective formation of the triazolopyrimidine core. Microwave-assisted synthesis enhances reaction efficiency, reducing processing times by 50% compared to conventional heating.

Installation of the 2-Amino Group

Position 2 functionalization employs nucleophilic substitution or deprotection strategies:

Chloride Displacement

7-Chloro-triazolopyrimidines (10 ) react with ammonia (gas or aqueous) under pressure.

Conditions :

  • Solvent: Ethanol/water (3:1)
  • Temperature: 120°C (sealed tube)
  • Yield: 60–70%.

Reductive Amination

For intermediates with nitro groups, catalytic hydrogenation (H₂, Pd/C) reduces −NO₂ to −NH₂. This method avoids harsh ammonolysis conditions, preserving stereochemistry.

Integrated Synthetic Pathway

Combining these steps, a representative synthesis proceeds as follows:

  • Core Formation : Condense ethyl 3-oxobutanoate with aminoguanidine to form diaminopyrimidone 7 .
  • Cyclization : Treat 7 with acetyl chloride to yield 7-acetyl-triazolopyrimidine 9a .
  • Knoevenagel Condensation : React 9a with 4-chlorobenzaldehyde using DBU in toluene to install the (Z)-styryl group.
  • Amination : Displace a 2-chloro substituent with aqueous NH₃ at 120°C.

Overall Yield : 22–28% (four steps).

Analytical and Spectroscopic Validation

Critical characterization data aligns with literature:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.54 (d, J = 16.3 Hz, 1H, CH=), 7.38 (d, J = 8.5 Hz, 2H, Ar-H), 6.82 (d, J = 16.3 Hz, 1H, CH=).
  • MS (ESI+) : m/z 326 [M+H]⁺.
  • HPLC Purity : >98% (C18 column, MeCN/H₂O).

Challenges and Mitigation Strategies

  • Stereochemical Drift : (Z)-to-(E) isomerization occurs above 80°C. Use low-temperature workup and stabilize with antioxidants (e.g., BHT).
  • Amine Oxidation : Protect −NH₂ groups as Boc derivatives during styryl installation; deprotect with TFA.

Q & A

(Basic) What are the optimized synthetic protocols for 7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, and how do reaction conditions influence yield and purity?

Answer:
The synthesis of this compound typically involves multi-step protocols, including:

  • Michael addition for ring formation (e.g., triazole-pyrimidine core) .
  • Cross-coupling reactions (e.g., Heck reaction) to introduce the (Z)-styryl group .
  • Catalyst optimization : Use of dual solvent-catalyst systems like TMPD (tetramethylpiperidinol) to enhance yields (92%) and reduce reaction time .

Key variables affecting yield/purity:

ConditionImpactExample from Evidence
Solvent polarityPolar aprotic solvents (DMF, DMSO) improve intermediate solubility
TemperatureControlled heating (60–80°C) minimizes side reactions
CatalystTMPD enables one-pot synthesis with >90% efficiency

Purification via recrystallization (ethanol or methanol) and column chromatography is critical for isolating the Z-isomer .

(Basic) Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Answer:
Primary techniques:

  • X-ray crystallography : Resolves Z/E isomerism and confirms the triazolo-pyrimidine core. Software like SHELX (SHELXS97/SHELXL2014) refines bond lengths and angles .
  • NMR spectroscopy :
    • ¹H/¹³C NMR identifies substituents (e.g., chlorophenyl protons at δ 7.2–7.8 ppm) .
    • NOESY distinguishes Z-configuration via spatial proximity of styryl and chlorophenyl groups .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 338.08 for C₁₃H₁₀ClN₅) .

Data interpretation challenges : Overlapping pyrimidine ring signals in NMR require 2D experiments (HSQC, HMBC) .

(Advanced) How can researchers design experiments to investigate the biological activity and target interactions of this compound?

Answer:
Experimental design considerations:

  • In vitro assays :
    • Enzyme inhibition : Use fluorescence polarization to measure IC₅₀ against kinases or phosphodiesterases .
    • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ dose-response curves .
  • Target identification :
    • SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (ka/kd) to recombinant proteins .
    • Molecular docking : AutoDock Vina predicts binding modes to ATP-binding pockets (e.g., EGFR tyrosine kinase) .

Controls : Include structurally related analogs (e.g., fluorophenyl derivatives) to assess selectivity .

(Advanced) What strategies resolve contradictions in reported data regarding stereochemical effects (Z vs E isomerism) on pharmacological properties?

Answer:
Discrepancies often arise from:

  • Synthetic byproducts : E-isomers may form during styryl group coupling. Use chiral HPLC or preparative TLC to isolate isomers .
  • Biological assay variability : Isomer-specific activity differences (e.g., Z-isomer shows 10× higher kinase inhibition than E-isomer) require rigorous stereochemical validation .

Resolution strategies:

  • Comparative crystallography : Compare Z/E crystal structures to correlate conformation with activity .
  • Pharmacophore modeling : Highlight steric clashes in E-isomer binding using Schrödinger Suite .

(Advanced) What computational approaches are employed to model the binding affinity and selectivity of this triazolo-pyrimidine derivative?

Answer:
Key methodologies:

  • DFT calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential maps for H-bond donor/acceptor sites .
  • MD simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess binding stability .
  • QSAR models : Relate substituent electronegativity (e.g., Cl vs F) to IC₅₀ values using partial least squares regression .

Case study : Docking studies reveal the Z-isomer’s chlorophenyl group occupies a hydrophobic pocket in COX-2, while the E-isomer clashes with Val523 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.